
(5-Ethyl-1,3-dioxan-5-yl)methyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Ethyl-1,3-dioxan-5-yl)methyl 2-methylprop-2-enoate is an organic compound with the molecular formula C11H18O4. It is a derivative of methacrylic acid and features a dioxane ring structure. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-1,3-dioxan-5-yl)methyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with (5-Ethyl-1,3-dioxan-5-yl)methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Ethyl-1,3-dioxan-5-yl)methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amides or thioesters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(5-Ethyl-1,3-dioxan-5-yl)methyl 2-methylprop-2-enoate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Materials Science: The compound is utilized in the development of advanced materials with unique mechanical and thermal properties.
Biomedical Research: It is investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industrial Applications: The compound is employed in the production of coatings, adhesives, and sealants due to its excellent adhesive properties and chemical resistance.
Wirkmechanismus
The mechanism of action of (5-Ethyl-1,3-dioxan-5-yl)methyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. In polymerization reactions, the compound undergoes free radical polymerization, where the double bond in the methacrylate group is activated by a radical initiator, leading to the formation of polymer chains. The dioxane ring structure provides stability and rigidity to the resulting polymers, enhancing their mechanical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate: Similar in structure but with an acrylate group instead of a methacrylate group.
Ethyl acetoacetate: Contains a similar ester functional group but lacks the dioxane ring structure.
Uniqueness
(5-Ethyl-1,3-dioxan-5-yl)methyl 2-methylprop-2-enoate is unique due to its combination of a dioxane ring and a methacrylate group, which imparts distinct chemical and physical properties. This combination allows for the synthesis of polymers with enhanced stability, rigidity, and resistance to chemical degradation, making it a valuable compound in various industrial and research applications.
Eigenschaften
CAS-Nummer |
132743-21-6 |
|---|---|
Molekularformel |
C11H18O4 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
(5-ethyl-1,3-dioxan-5-yl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H18O4/c1-4-11(5-13-8-14-6-11)7-15-10(12)9(2)3/h2,4-8H2,1,3H3 |
InChI-Schlüssel |
DXPXBCAAUYLHNY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COCOC1)COC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


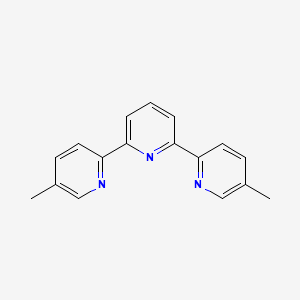
![4,4'-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide)](/img/structure/B14264764.png)
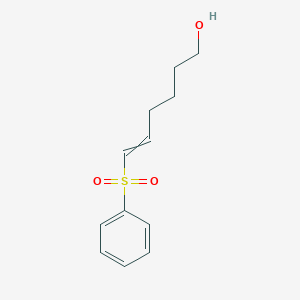
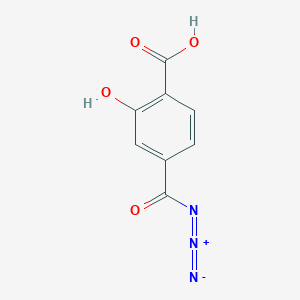
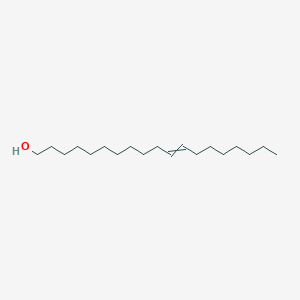
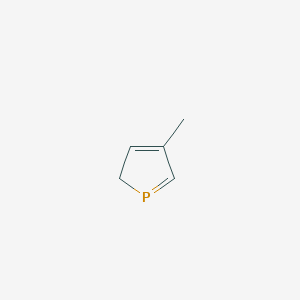

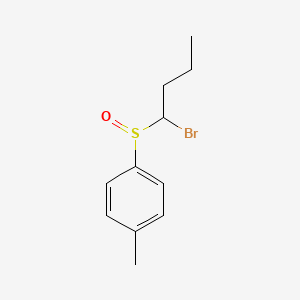

![6-Hydroxy-6-(thiophen-2-yl)spiro[4.4]nonan-1-one](/img/structure/B14264834.png)
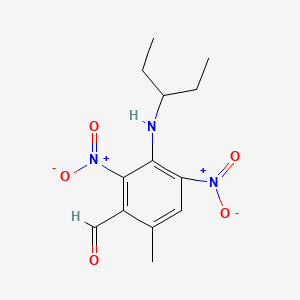
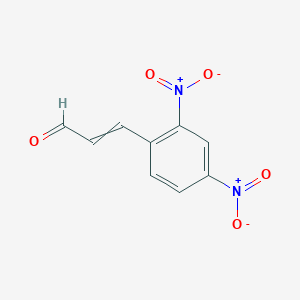
![2,2-Dichloro-N-[chloro(phenyl)methyl]-2-fluoroethanimidoyl chloride](/img/structure/B14264854.png)
![3-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline](/img/structure/B14264858.png)
